2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a fluoro group, a trichloromethoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the introduction of the fluoro, trichloromethoxy, and trifluoromethyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles such as fluorine, trichloromethoxy, and trifluoromethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, followed by the introduction of the trichloromethoxy and trifluoromethyl groups using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen groups or the formation of hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the fluoro, trichloromethoxy, and trifluoromethyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
- 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both trichloromethoxy and trifluoromethyl groups imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-5-3-1-2-4(6(5)12)7(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZECKZZNOUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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